molecular formula C16H18N2O4 B11946350 N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853330-19-5

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11946350
CAS No.: 853330-19-5
M. Wt: 302.32 g/mol
InChI Key: QKOTXECLPFPLLQ-UHFFFAOYSA-N
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Description

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound with the molecular formula C16H18N2O4 and a molecular weight of 302.333 g/mol . This compound features a furan ring substituted with a nitrophenyl group and an isopropyl-propanamide side chain. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

CAS No.

853330-19-5

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H18N2O4/c1-11(2)17-16(19)9-7-14-6-8-15(22-14)12-4-3-5-13(10-12)18(20)21/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,19)

InChI Key

QKOTXECLPFPLLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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